3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Description

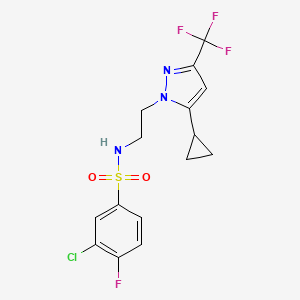

3-Chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl moiety. The benzenesulfonamide component is further functionalized with chloro and fluoro groups at the 3- and 4-positions, respectively. Its design leverages the electron-withdrawing effects of fluorine and chlorine to enhance metabolic stability and binding affinity, while the cyclopropyl group may confer conformational rigidity .

Properties

IUPAC Name |

3-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF4N3O2S/c16-11-7-10(3-4-12(11)17)26(24,25)21-5-6-23-13(9-1-2-9)8-14(22-23)15(18,19)20/h3-4,7-9,21H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJIXPZLYDZVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with a trifluoromethyl-pyrazole, which may confer specific biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound has been shown to bind to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders .

- Enzyme Inhibition : Preliminary studies suggest it may inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways .

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro:

| Activity | Effect | Reference |

|---|---|---|

| 5-HT1A Receptor Affinity | Moderate affinity | |

| PDE4B Inhibition | Weak inhibition | |

| Cytotoxicity in Cancer Cells | IC50 = 25 µM |

In Vivo Studies

Table 2 presents findings from in vivo studies:

| Study Type | Model | Outcome |

|---|---|---|

| Antidepressant Activity | Forced Swim Test (FST) | Significant effect at 10 mg/kg |

| Anxiolytic Activity | Elevated Plus Maze | Reduced anxiety-like behavior |

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant potential of related compounds, it was found that derivatives similar to this compound exhibited significant activity in the FST, suggesting potential for treating depression .

Case Study 2: Anti-Cancer Activity

Research on the cytotoxic effects of sulfonamide derivatives indicated that compounds like this one could selectively induce apoptosis in cancer cell lines. The IC50 values demonstrated effectiveness at concentrations achievable in therapeutic settings .

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Pyrazole Derivatives with Carboxamide Linkers Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (, e.g., 3a–3e) share a pyrazole backbone but differ in their linker chemistry (carboxamide vs. sulfonamide). The carboxamide derivatives exhibit moderate yields (62–71%) and melting points (123–183°C), influenced by aryl substituents. For instance, 3d (4-fluorophenyl substitution) shows a higher melting point (181–183°C) compared to 3a (133–135°C), highlighting the role of electronegative groups in enhancing intermolecular interactions .

Sulfonamide-Containing Analogs The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares the benzenesulfonamide motif but incorporates a pyrazolo-pyrimidine core. Its synthesis employs Suzuki-Miyaura cross-coupling (yield: 28%), contrasting with the carbodiimide-mediated coupling (e.g., EDC/HOBt) used in carboxamide derivatives .

Halogen and Trifluoromethyl Substituents

The trifluoromethyl group in the target compound is a key feature shared with 3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide (). Both compounds utilize trifluoromethyl to enhance lipophilicity and resistance to oxidative metabolism. However, ’s propenamide chain and difluoromethylthio group introduce distinct electronic effects, as evidenced by its MS (ESI): 437.1 ([M+H]+) and IR bands (e.g., 2230 cm⁻¹ for CN) .

Data Tables for Key Analogs

Table 1: Physical and Spectral Properties of Selected Analogs

Table 2: Substituent Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.